![molecular formula C9H4Cl2N4 B1532044 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 2097971-27-0](/img/structure/B1532044.png)

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline

Overview

Description

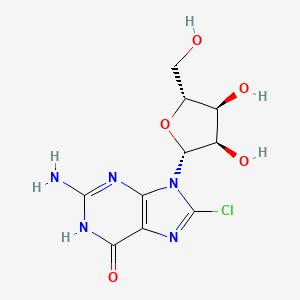

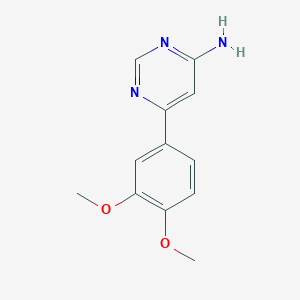

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a fused heterocyclic compound. It is formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . The molecular formula of this compound is C9H4Cl2N4 .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves various methods. One of the common methods is the Aza-Diels-Alder reaction . Another approach to prepare 1,2,3-triazolo [1,5-a]quinoxaline scaffolds starts from 1-azido-2-isocyanoarenes and terminal acetylenes .Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline consists of a triazole and a quinazoline ring fused together . The average mass of this compound is 239.061 Da and the monoisotopic mass is 237.981308 Da .Scientific Research Applications

Anticancer Research

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline: has shown promise in anticancer research. Its structure allows it to interact with various cellular targets, potentially inhibiting cancer cell growth and proliferation. Researchers are exploring its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are of significant interest. It may inhibit the production of pro-inflammatory cytokines, offering a potential pathway for treating inflammatory diseases. Studies are ongoing to determine its effectiveness and safety in this application .

Antimicrobial Activity

This compound’s antimicrobial activity is being investigated for its potential to combat bacterial and fungal infections. Its ability to interfere with microbial cell wall synthesis or protein function could make it a valuable asset in developing new antimicrobials .

Antiviral Properties

In the field of antiviral research, 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is being studied for its potential to inhibit viral replication. Its impact on various stages of the viral life cycle is a key area of investigation .

Anticonvulsant Potential

Neurological research has shown interest in the anticonvulsant potential of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline . Its ability to modulate neurotransmitter activity could be beneficial in treating seizure disorders .

Antidiabetic Activity

The compound is also being explored for its antidiabetic activity. It may influence insulin signaling pathways or glucose metabolism, offering a novel approach to diabetes management .

Antioxidant Capabilities

Lastly, the antioxidant capabilities of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline are under investigation. By neutralizing free radicals, it could protect cells from oxidative stress, which is implicated in various chronic diseases .

Future Directions

properties

IUPAC Name |

5,7-dichlorotriazolo[1,5-a]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTKDJDYMFTCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)

![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)

![(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531981.png)

![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)

![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

![2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride](/img/structure/B1531984.png)